3-Cyclopropyl-1-propyl-1H-pyrazole-4-sulfonyl chloride
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Overview
Description
3-Cyclopropyl-1-propyl-1H-pyrazole-4-sulfonyl chloride is a chemical compound with the molecular formula C9H13ClN2O2S. It is known for its potential biological activity and diverse applications in scientific research . This compound is characterized by the presence of a cyclopropyl group, a propyl group, and a pyrazole ring substituted with a sulfonyl chloride group.
Preparation Methods
The synthesis of 3-Cyclopropyl-1-propyl-1H-pyrazole-4-sulfonyl chloride typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through a palladium-catalyzed four-component coupling reaction involving a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide.
Introduction of the cyclopropyl and propyl groups: These groups can be introduced through various alkylation reactions.
Chemical Reactions Analysis
3-Cyclopropyl-1-propyl-1H-pyrazole-4-sulfonyl chloride undergoes several types of chemical reactions:
Substitution reactions: The sulfonyl chloride group can be substituted with various nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.
Oxidation and reduction reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.
Coupling reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Scientific Research Applications
3-Cyclopropyl-1-propyl-1H-pyrazole-4-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-1-propyl-1H-pyrazole-4-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl chloride group can react with nucleophilic residues in proteins, leading to the formation of covalent bonds and modulation of protein function . This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
3-Cyclopropyl-1-propyl-1H-pyrazole-4-sulfonyl chloride can be compared with other similar compounds, such as:
3-Cyclopropyl-1-methyl-1H-pyrazole-4-sulfonyl chloride: This compound has a methyl group instead of a propyl group, which can affect its reactivity and biological activity.
3-Cyclopropyl-1H-pyrazole-4-sulfonyl chloride: This compound lacks the propyl group, which can influence its chemical properties and applications.
3-Cyclopropyl-1H-pyrazole:
Properties
IUPAC Name |
3-cyclopropyl-1-propylpyrazole-4-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O2S/c1-2-5-12-6-8(15(10,13)14)9(11-12)7-3-4-7/h6-7H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLHGQFWYLOQDHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)C2CC2)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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